

# Spectroscopic data of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	3-(Bromomethyl)-7-chlorobenzo[b]thiophene
Cat. No.:	B138130

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An In-depth Technical Guide on the Spectroscopic Data of **3-(Bromomethyl)-7-chlorobenzo[b]thiophene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(Bromomethyl)-7-chlorobenzo[b]thiophene**, a key intermediate in the synthesis of various pharmaceutical compounds, including imidazole antifungal agents. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide combines predicted data based on established spectroscopic principles with available information for structurally related compounds to offer a robust analytical framework.

## Molecular Structure and Properties

- IUPAC Name: 3-(bromomethyl)-7-chloro-1-benzothiophene
- Molecular Formula: C<sub>9</sub>H<sub>6</sub>BrClS<sup>[1]</sup><sup>[2]</sup>
- Molecular Weight: 261.57 g/mol <sup>[2]</sup>
- Exact Mass: 259.90621 Da<sup>[2]</sup>
- CAS Number: 17512-61-7<sup>[1]</sup><sup>[2]</sup>

## Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for **3-(Bromomethyl)-7-chlorobenzo[b]thiophene**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive experimental spectrum for **3-(Bromomethyl)-7-chlorobenzo[b]thiophene** is not publicly available, a Chinese patent (CN113480517A) confirms the use of  $^1\text{H}$  NMR for its characterization following synthesis. The predicted chemical shifts are based on the analysis of its precursor, 3-methyl-7-chlorobenzo[b]thiophene, and related benzothiophene derivatives.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.75	d	1H	H-4
~ 7.50	s	1H	H-2
~ 7.40	dd	1H	H-6
~ 7.30	d	1H	H-5
~ 4.80	s	2H	-CH <sub>2</sub> Br

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 140.0	C-7a
~ 135.0	C-3a
~ 132.0	C-7
~ 129.0	C-6
~ 126.0	C-5
~ 125.0	C-4
~ 124.0	C-2
~ 123.0	C-3
~ 30.0	-CH <sub>2</sub> Br

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic peaks corresponding to the aromatic and aliphatic C-H bonds, C=C bonds of the aromatic rings, and the C-Br and C-Cl bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Weak	Aliphatic C-H stretch (-CH <sub>2</sub> Br)
1600 - 1450	Medium	Aromatic C=C skeletal vibrations
~ 1200	Strong	C-H in-plane bending
800 - 700	Strong	C-H out-of-plane bending
750 - 650	Strong	C-Cl stretch
600 - 500	Medium	C-Br stretch

## Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak. The isotopic pattern will be characteristic of a molecule containing both bromine and chlorine atoms.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
259/261/263	High	$[M]^+$ (Molecular ion with Br and Cl isotopes)
180/182	Medium	$[M - Br]^+$
145	High	$[M - Br - Cl]^+$ or $[C_9H_6S]^+$

## Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for benzothiophene derivatives are provided below.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ).
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- $^1H$  NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Set the spectral width to cover the range of 0-10 ppm.
  - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^{13}C$  NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Set the spectral width to cover the range of 0-160 ppm.

## IR Spectroscopy

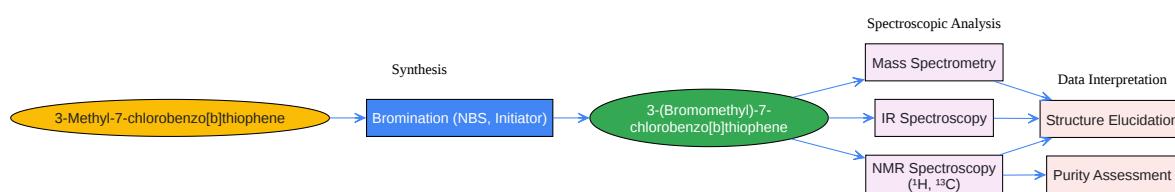
- Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Perform an ATR correction on the resulting spectrum.

## Mass Spectrometry

- Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (GC-MS).
- Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
  - Set the ionization energy to 70 eV.
  - Scan a mass range of  $\text{m/z}$  50-350.
  - Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

# Experimental Workflow

The logical flow for the complete spectroscopic characterization of **3-(Bromomethyl)-7-chlorobenzo[b]thiophene** is illustrated in the following diagram.



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Caption: Workflow for the synthesis and spectroscopic characterization of **3-(Bromomethyl)-7-chlorobenzo[b]thiophene**.

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## References

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